

Compound of Interest

Cat. No.: Penniclavine

B3343336

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a naturally occurring clavine-type ergot alkaloid found in various species of fungi, notably within the genera Claviceps, Aspergillus, at

Chemical Structure and Biosynthesis

Penniclavine (C16H18N2O2) is classified as a clavine alkaloid, which represents a simpler structural class within the ergot alkaloids[3]. The biosynthes

The divergence of the biosynthetic pathway occurs after the formation of chanoclavine-I-aldehyde. In the pathways leading to lysergic acid and its dei

```
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Chanoclavine_I -> Chanoclavine_I_aldehyde;
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Lysergic_acid -> Ergotamine [style=dashed];
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Caption: General signaling pathways for Gq/11 and Gi/o coupled receptors activated by ergot alkaloids.

Experimental Protocols

Extraction of Clavine Alkaloids from Fungal Cultures

This protocol outlines a general procedure for the extraction of clavine alkaloids, including penniclavine, f

- Culture and Harvest: Grow the ergot alkaloid-producing fungal strain in a suitable liquid fermentation media
- Alkalinization and Extraction: Adjust the pH of the culture filtrate or homogenized mycelial suspension to a
- Purification: Combine the organic extracts and evaporate to dryness under vacuum. The crude extract can be 1

Radioligand Binding Assay for Receptor Affinity Determination

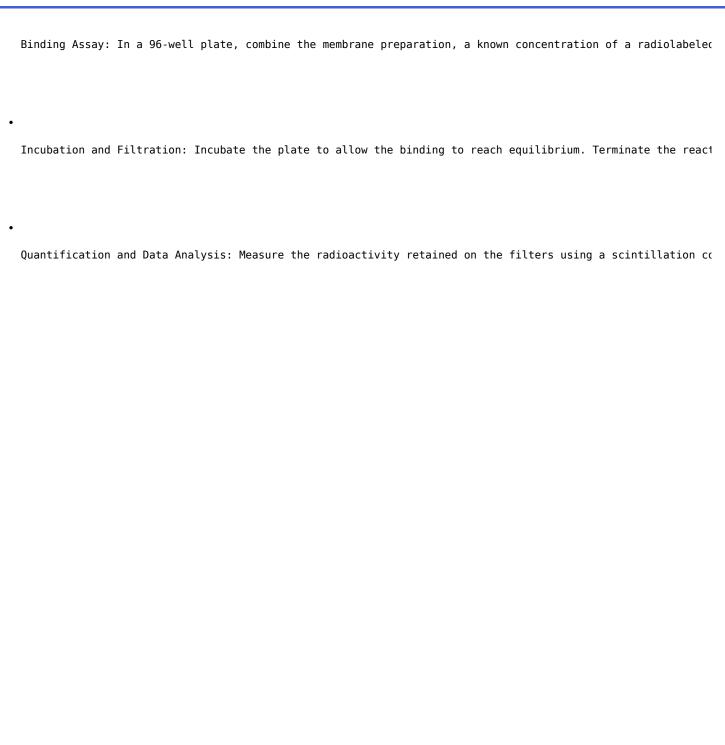
This protocol describes a method to determine the binding affinity (Ki) of **penniclavine** and other ergot alkalo

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from bu



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Caption: A typical workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This protocol outlines a method to assess the functional activity of ergot alkaloids at Gi/o-coupled receptor:

Cell Culture and Treatment: Culture a cell line expressing the Gi/o-coupled receptor of interest. Pre-treat

Agonist/Antagonist Addition: Add varying concentrations of the test ergot alkaloid to the cells.

Cell Lysis and cAMP Measurement: After incubation, lyse the cells to release the intracellular cAMP. Measure

Data Analysis: Plot the cAMP concentration against the log of the ergot alkaloid concentration to generate a

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-M

This protocol provides a general framework for the quantitative analysis of **penniclavine** and other clavine all

Sample Preparation: Extract the alkaloids from the sample matrix as described in section 4.1. The extract makes

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LC Separation: Inject the cleaned-up extract onto a reverse-phase C18 HPLC column. Use a gradient elution wi

MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in po

Quantification: Prepare a calibration curve using certified reference standards of the alkaloids. Quantify t

Conclusion

Penniclavine is an integral member of the clavine subclass of ergot alkaloids, positioned biosynthetically as

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